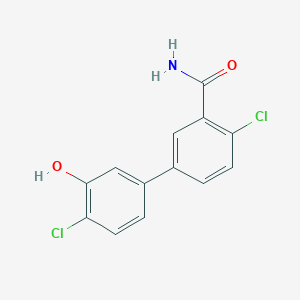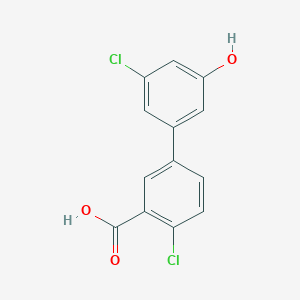
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or CTP, is an organic compound that is widely used in laboratory experiments due to its unique properties. CTP has a wide range of potential applications in scientific research, from biochemical and physiological effects to its use in drug synthesis.
Mécanisme D'action
The mechanism of action of CTP is not fully understood, but it is believed to involve the formation of a complex between the CTP molecule and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a new product. This reaction is known as a "Michael addition" reaction.
Biochemical and Physiological Effects
CTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, and it has also been shown to have anti-inflammatory and anti-fungal properties. In addition, CTP has been shown to have an effect on the production of hormones, and it has been shown to be an effective inhibitor of the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
CTP has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it is stable and non-toxic. However, it is also important to note that CTP is a highly reactive compound, and it should be handled with care. In addition, CTP is not soluble in water, and it is not compatible with some solvents.
Orientations Futures
There are a number of potential future directions for research on CTP. One potential direction is to further explore the biochemical and physiological effects of CTP, as well as its potential applications in drug synthesis. Another potential direction is to explore the use of CTP in the synthesis of metal complexes, as well as its potential applications in the extraction of biomolecules. Finally, further research could be conducted on the mechanism of action of CTP, as well as its potential use as a reagent for the detection of proteins.
Méthodes De Synthèse
CTP can be synthesized through a two-step reaction. In the first step, 4-trifluoromethoxyphenol is reacted with sodium hydroxide to form 4-trifluoromethoxyphenoxide. In the second step, this intermediate is reacted with chloroacetic acid to form CTP. This method is simple and cost-effective, and it is the most common method used to synthesize CTP.
Applications De Recherche Scientifique
CTP has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a stabilizing agent in the production of polymers. It has also been used as a ligand in the synthesis of metal complexes, as a solvent for the extraction of biomolecules, and as a reagent for the detection of proteins.
Propriétés
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDFNKSKXXHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686153 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | |
CAS RN |
1261723-86-7 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)








